(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
The compound (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic molecule that features a fluorophenyl group, a sulfonyl group, and a tetrahydrothienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The starting materials might include 4-fluorobenzenesulfonyl chloride and tetrahydrothiophene. The synthesis could involve:
Nucleophilic substitution: Reacting 4-fluorobenzenesulfonyl chloride with tetrahydrothiophene under basic conditions to form the sulfonylated intermediate.
Amidation: Introducing the isobutylamine group through an amidation reaction, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group might participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products would depend on the specific reactions but could include sulfoxides, sulfides, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand or catalyst in organic reactions.
Synthesis: It could be a building block for more complex molecules.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonamide: Shares the sulfonyl and fluorophenyl groups.
Tetrahydrothiophene derivatives: Similar ring structure.
Isobutylamine derivatives: Similar amine group.
Uniqueness
The unique combination of the fluorophenyl, sulfonyl, and tetrahydrothienyl groups in (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)sulfonyl-N-(2-methylpropyl)-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c1-10(2)7-16-13-8-21(17,18)9-14(13)22(19,20)12-5-3-11(15)4-6-12/h3-6,10,13-14,16H,7-9H2,1-2H3/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTPUJIQBKVUPQ-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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